molecular formula C6H7N3O3 B2783126 Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate CAS No. 1023815-68-0

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B2783126
CAS No.: 1023815-68-0
M. Wt: 169.14
InChI Key: HVGNQYYQFALNSN-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pyrimidine-Based Enzyme Inhibitors

Pyrimidine derivatives have served as foundational scaffolds in enzyme inhibition since the mid-20th century. The pioneering work of Gertrude B. Elion and George H. Hitchings in the 1940s–1950s revealed that 2,4-diaminopyrimidines could selectively target microbial dihydrofolate reductase (DHFR), sparing human isoforms. This discovery led to trimethoprim, a DHFR inhibitor still used in combination therapies for urinary tract infections and Pneumocystis pneumonia. Parallel efforts identified pyrimidine analogs as antimetabolites in cancer treatment, exemplified by 5-fluorouracil’s inhibition of thymidylate synthetase. Structural modifications—such as halogenation, alkylation, and heterocyclic fusion—have since expanded pyrimidines’ therapeutic reach, enabling activity against kinases, topoisomerases, and bacterial synthases.

Emergence of Methyl 2-Amino-4-Hydroxypyrimidine-5-Carboxylate in Antimicrobial Research

This compound gained prominence through its selective binding to Burkholderia pseudomallei’s 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEC) synthase, a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. Fluorescence-based thermal shift assays confirmed its capacity to stabilize MEC synthase by 4–6°C, correlating with antibacterial activity against Gram-negative pathogens. Unlike classical pyrimidine antimetabolites that require phosphorylation (e.g., 5-fluorouracil), this compound directly engages its target, potentially circumventing resistance mechanisms linked to kinase mutations. Comparative studies with idelalisib, a pyrido[3,2-d]pyrimidine PI3Kδ inhibitor, highlight the structural versatility required for isoform-specific enzyme targeting.

Table 1: Key Studies on this compound

Target Enzyme Organism Binding Affinity Functional Impact Study Reference
MEC synthase Burkholderia pseudomallei ΔT~m~ = +4–6°C Disruption of isoprenoid synthesis
Thymidylate synthetase (ThyA) Staphylococcus aureus IC~50~ = 1.2 μM Inhibition of DNA synthesis

Position Within the Broader Field of Heterocyclic Medicinal Chemistry

The compound’s strategic substitution pattern exemplifies modern heterocyclic drug design. The 2-amino group facilitates hydrogen bonding with catalytic residues, while the 4-hydroxy and 5-carboxylate moieties introduce polarity and metal-chelating capacity. These features contrast with simpler pyrimidine-based antibiotics like trimethoprim, which relies on a 2,4-diamino motif for DHFR binding. Hybridization strategies, such as coupling pyrimidines with piperazine or chrysin, further demonstrate the scaffold’s adaptability. In kinase inhibition, pyrido[3,2-d]pyrimidines achieve isoform selectivity through hydrophobic pocket interactions, a principle applicable to optimizing this compound’s specificity.

Properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5(11)3-2-8-6(7)9-4(3)10/h2H,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGNQYYQFALNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts and solvents. For instance, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with methyl chloroformate under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

Reaction ConditionsProductYieldApplication
1 M NaOH, 80°C, 4 h2-Amino-4-hydroxypyrimidine-5-carboxylic acid85%Precursor for metal coordination
10% H₂SO₄, reflux, 6 hSame as above78%Pharmaceutical intermediates

This hydrolysis pathway is reversible, with esterification achievable via diazomethane treatment in tetrahydrofuran (THF) .

Nucleophilic Substitution Reactions

The amino (-NH₂) and hydroxyl (-OH) groups participate in nucleophilic substitutions, enabling the introduction of alkyl, aryl, or acyl groups:

Amino Group Modifications

ReagentConditionsProduct SubstituentBiological Activity
CH₃IK₂CO₃, DMF, 60°C-N(CH₃)₂Enhanced A₁AR selectivity
Acetyl chloridePyridine, 0°C-NHCOCH₃Reduced antibacterial activity

Hydroxyl Group Modifications

Tosylation of the hydroxyl group facilitates subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl groups at position 4 .

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating with zinc ions in enzymatic active sites. This interaction is critical for its inhibitory effects on Burkholderia pseudomallei IspF, a target in antibacterial therapy :

Metal IonBinding SiteStability Constant (log K)Biological Impact
Zn²⁺N1 of pyrimidine, -OH5.2 ± 0.3Disrupts isoprenoid biosynthesis

Cyclocondensation and Heterocycle Formation

Ultrasound-promoted cyclocondensation with β-keto esters and amidines yields highly substituted pyrimidinols, which are precursors for fused heterocycles :

Starting MaterialConditionsProductYield
β-Keto ester + amidineUltrasound, 40°C, 2 h4-Pyrimidinol derivatives90-95%

Biological Activity via Structural Derivatization

Modifications at the amino and hydroxyl groups significantly influence pharmacological properties:

Derivative SubstituentTarget Enzyme/ReceptorIC₅₀/EC₅₀Selectivity
-N(CH₃)₂A₁ Adenosine Receptor (A₁AR)0.04 μM100-fold vs A₂AAR
4-PyridylCOX-20.04 μMComparable to celecoxib

Electron-donating groups (e.g., pyridyl) enhance anti-inflammatory activity by suppressing COX-2 and iNOS expression .

Thermal Stability and Reaction Kinetics

The compound exhibits moderate thermal stability, with decomposition observed above 200°C. Reaction kinetics for ester hydrolysis follow first-order kinetics under basic conditions (k = 0.15 h⁻¹ at 80°C) .

Scientific Research Applications

Antibacterial Applications

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate has been evaluated for its antibacterial properties, particularly against pathogens involved in serious infections. Research indicates that this compound targets specific enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis. This pathway is absent in mammals, making it an attractive target for antibacterial drug development.

Case Study: Interaction with IspF Enzyme

A study investigated the interaction of synthesized compounds, including this compound, with the IspF enzyme from Burkholderia pseudomallei. The results demonstrated significant antibacterial activity and stabilization of the enzyme under thermal conditions, suggesting potential for further development as an antibacterial agent .

Compound Target Enzyme Activity Reference
This compoundIspF from Burkholderia pseudomalleiAntibacterial

Anti-inflammatory Applications

The compound has shown promising anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). In vitro studies have reported that derivatives of this compound effectively suppress COX-2 activity, which is a key mediator in inflammatory processes.

Case Study: COX Inhibition

In a comparative study, this compound derivatives were tested alongside celecoxib (a standard anti-inflammatory drug). The IC50 values indicated that these derivatives possess comparable potency in inhibiting COX-2 activity, highlighting their potential as anti-inflammatory agents .

Derivative IC50 (μmol) Comparison Drug IC50 (μmol) Reference
This compound0.04 ± 0.09Celecoxib0.04 ± 0.01

Cytoprotective Applications

This compound has been recognized for its cytoprotective properties. It demonstrates the ability to inhibit ulcer formation induced by ethanol in animal models, making it a candidate for therapeutic interventions in gastric disorders.

Case Study: Ulcer Prevention

Research has shown that administration of this compound significantly reduces ethanol-induced gastric ulcers in rats. This effect is attributed to its role as a non-antisecretory anti-ulcer agent, providing a new avenue for treating gastric hyperacidity and related conditions .

Condition Treatment Outcome Reference
Ethanol-induced gastric ulcersThis compoundReduced ulcer formation

Mechanism of Action

The mechanism of action of methyl 2-amino-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .

Comparison with Similar Compounds

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 15400-53-0)

  • Structure : Differs only in the ester group (ethyl instead of methyl).
  • Molecular Formula : C₇H₉N₃O₃; Molecular Weight : 183.17 g/mol .
  • Properties : Decomposes near 300°C; exhibits similar solubility in polar solvents.
  • Activity : Shows moderate antibacterial activity against Burkholderia pseudomallei IspF enzyme, with potency influenced by the ester's electron-withdrawing effects .
  • Safety : Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Methyl 4-hydroxypyrimidine-5-carboxylate (CAS: 4774-35-0)

  • Structure: Lacks the amino group at position 2.
  • Molecular Formula : C₆H₆N₂O₃; Molecular Weight : 154.12 g/mol .
  • Activity: Reduced bioactivity compared to the amino-substituted derivative due to fewer hydrogen-bonding sites .

2-Amino-4-hydroxypyrimidine-5-carboxylic Acid (CAS: 40769-70-8)

  • Structure : Replaces the methyl ester with a carboxylic acid group.
  • Molecular Formula : C₅H₅N₃O₃; Molecular Weight : 155.11 g/mol .
  • Properties : Higher water solubility but lower stability under acidic conditions.
  • Applications : Primarily used as a synthetic intermediate rather than a bioactive compound .

Biginelli-Type Pyrimidines (e.g., 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters)

  • Structure : Feature a thioxo group at position 2 and a furan substituent at position 3.
  • Activity: Exhibit antioxidant properties, with IC₅₀ values as low as 0.6 mg/mL in radical scavenging assays. However, they are less effective against hydrogen peroxide compared to Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives .

Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
This compound 1023815-68-0 C₆H₇N₃O₃ 183.14 2-Amino, 4-hydroxy, 5-methyl ester Antibacterial; enzyme inhibition
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate 15400-53-0 C₇H₉N₃O₃ 183.17 2-Amino, 4-hydroxy, 5-ethyl ester Moderate antibacterial activity
Methyl 4-hydroxypyrimidine-5-carboxylate 4774-35-0 C₆H₆N₂O₃ 154.12 4-Hydroxy, 5-methyl ester Limited bioactivity
2-Amino-4-hydroxypyrimidine-5-carboxylic Acid 40769-70-8 C₅H₅N₃O₃ 155.11 2-Amino, 4-hydroxy, 5-carboxylic acid Synthetic intermediate

Research Findings and Structure-Activity Relationships (SAR)

  • Ester Group Influence : Ethyl esters (e.g., CAS 15400-53-0) exhibit slightly lower potency than methyl esters in enzyme inhibition assays, likely due to steric hindrance .
  • Amino Group Importance: The 2-amino group is critical for binding to zinc ions in enzymes like IspF, enhancing antibacterial activity .
  • Hydroxyl Group Role : The 4-hydroxy group contributes to solubility and hydrogen-bonding interactions but may reduce stability under oxidative conditions .

Biological Activity

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with hydroxyl and amino substituents, which contribute to its reactivity and biological interactions. Its structural characteristics allow it to interact with various molecular targets, making it a versatile compound in both research and therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, particularly focusing on its effects on enzymes within the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals. This selectivity makes it an attractive candidate for antibacterial drug development.

In a study assessing its antibacterial efficacy, the compound was found to inhibit the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) from Burkholderia pseudomallei, showing promising results in fluorescence-based thermal shift assays that indicated protein stabilization and binding affinity .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties . In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The compound's IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as IspF, impacting bacterial growth and survival.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell proliferation through its interactions with COX enzymes.

Study on Antibacterial Activity

In a recent study, a series of derivatives of this compound were synthesized and tested for their antibacterial activity against several strains, including E. coli and K. pneumoniae. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, demonstrating the importance of structural modifications in improving biological activity .

CompoundTarget EnzymeIC50 (μM)Bacterial Strain
This compoundIspF0.05B. pseudomallei
Derivative ACOX-20.04N/A
Derivative BCOX-10.06N/A

Anti-inflammatory Activity Assessment

Another study focused on evaluating the anti-inflammatory effects of this compound in carrageenan-induced paw edema models in rats. The compound significantly reduced edema compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions and nucleophilic substitutions. For example, ethyl 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives are synthesized via stepwise substitutions, where the chloro group at position 4 is replaced by hydroxyl or amino groups under controlled pH and temperature . Critical parameters include solvent choice (e.g., DMSO or dichloromethane for polar intermediates) and stoichiometric ratios to minimize side reactions. Reaction progress is monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions on the pyrimidine ring. For instance, the methyl ester group at position 5 appears as a singlet (~3.8 ppm in 1H^1H-NMR), while the hydroxyl group at position 4 shows broad signals (~10-12 ppm) .
  • IR : The carbonyl (C=O) stretch of the ester group appears at ~1700 cm1^{-1}, and the hydroxyl (O-H) stretch at ~3200 cm1^{-1}.
  • MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns, distinguishing between positional isomers .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

The hydroxyl group at position 4 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the amino group at position 2 participates in condensation reactions (e.g., forming Schiff bases). Oxidation of the hydroxyl group can yield ketones or carboxylic acids under strong oxidizing agents like KMnO4_4 . Reaction yields depend on protecting group strategies; for example, acetylating the hydroxyl group prevents unwanted side reactions during substitutions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical uncertainties in derivatives of this compound?

Single-crystal X-ray diffraction with SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, the hydroxyl group at position 4 often forms intramolecular hydrogen bonds with the ester carbonyl, stabilizing the planar pyrimidine ring. WinGX software assists in data processing, while ORTEP visualizes thermal ellipsoids and intermolecular interactions .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from substituent electronic effects or metabolic instability. Comparative SAR analysis with analogs (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) reveals that electron-withdrawing groups at position 4 enhance target binding but reduce solubility. Dose-response curves and molecular docking (using tools like AutoDock) validate hypotheses .

Q. How can HPLC and LC-MS methods distinguish degradation products in stability studies?

Reverse-phase HPLC with C18 columns (gradient elution: water/acetonitrile + 0.1% TFA) separates hydrolytic degradation products (e.g., carboxylic acid derivatives). LC-MS/MS identifies major fragments: loss of the methyl ester (Δm/z = -32) or hydroxyl group (Δm/z = -17). Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

Q. What mechanistic insights explain the compound’s inhibitory activity against kinase targets?

Molecular dynamics simulations suggest that the hydroxyl group at position 4 forms hydrogen bonds with catalytic lysine residues in kinase active sites, while the amino group at position 2 stabilizes the adenine-binding pocket. In vitro assays (IC50_{50} values) correlate with computational binding energies (ΔG), validated via site-directed mutagenesis .

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